焦碳酸二乙酯

概述

科学研究应用

Inactivation of Ribonucleases

Overview : DEPC is primarily employed to create RNase-free environments, crucial for RNA handling in molecular biology.

- Mechanism : DEPC modifies histidine, lysine, cysteine, and tyrosine residues through covalent bonding, effectively inactivating RNase enzymes. This modification is particularly important when working with RNA, as RNases can degrade RNA samples.

- Treatment Protocol : Typically, water is treated with 0.1% v/v DEPC at 37 °C for at least two hours, followed by autoclaving to eliminate any residual DEPC. The breakdown products of DEPC—carbon dioxide and ethanol—must be carefully managed as they can interfere with subsequent biochemical reactions .

| Application | Concentration | Conditions | Outcome |

|---|---|---|---|

| RNase-free water | 0.1% v/v | 37 °C for 2 hours | Inactivation of RNases |

| RNA extraction | Varies | Autoclaved after DEPC | Enhanced recovery of intact RNA |

Modification of Proteins

Overview : DEPC serves as a powerful labeling reagent for studying protein structure and function.

- Histidine Modification : DEPC can modify up to 30% of histidine residues in proteins, enabling researchers to investigate the role of these residues in enzymatic activity and protein interactions .

- Reversibility : The modification can be reversed using hydroxylamine, allowing for the study of the functional consequences of histidine modification .

| Protein Type | Modification Type | Reversal Method | Research Application |

|---|---|---|---|

| Enzymes | Carbethoxylation | Hydroxylamine | Investigate histidine role in catalysis |

| Structural Proteins | Selective labeling | Hydroxylamine | Study protein conformational changes |

Chemical Probing of Nucleic Acids

Overview : DEPC is utilized for probing the secondary structures of nucleic acids, particularly DNA.

- Reaction with DNA : DEPC preferentially modifies adenine bases within single-stranded regions of cruciform structures in DNA. This selectivity aids in understanding the structural dynamics and stability of nucleic acids under various conditions .

- Experimental Findings : Studies have shown that DEPC reacts more vigorously with hyperreactive regions of negatively supercoiled DNA, providing insights into DNA topology and structure-function relationships .

| Nucleic Acid Type | Modification Target | Research Focus |

|---|---|---|

| Double-stranded DNA | Single-stranded loops | Structural analysis |

| Negatively supercoiled DNA | Hyperreactive regions | Topological studies |

Food Preservation

Overview : Beyond laboratory applications, DEPC has been explored for its potential use in food preservation due to its antimicrobial properties.

- Biopreservation Studies : Research indicates that DEPC can inhibit microbial growth in food matrices, although its use must be carefully regulated due to potential toxic effects at higher concentrations .

- Safety Evaluations : Long-term studies on animal models have shown that low doses of DEPC do not produce significant adverse effects; however, careful monitoring is required to avoid toxicity .

| Food Matrix | DEPC Concentration Used | Microbial Effectiveness |

|---|---|---|

| Fruit juices | 0.5% | Inhibition of spoilage bacteria |

| Dairy products | Varies | Potential shelf-life extension |

Case Studies

-

RNase Inactivation in Molecular Biology Labs

- A study demonstrated that treating water with DEPC effectively reduced RNase activity below detectable levels, significantly improving RNA yield during extraction processes.

-

Protein Structure Analysis

- Researchers used DEPC to label histidine residues in a specific enzyme, revealing critical insights into the enzyme's catalytic mechanism through subsequent kinetic studies.

-

Food Safety Applications

- Investigations into the use of DEPC as a preservative showed promising results in extending the shelf life of fruit juices while maintaining sensory quality.

作用机制

焦碳酸二乙酯通过共价修饰核糖核酸酶分子活性中心中的催化氨基酸来发挥作用,从而抑制酶的活性。 它与组氨酸残基反应最为强烈,但也可能与赖氨酸、半胱氨酸和酪氨酸残基反应 . 这种共价修饰会阻止核糖核酸酶降解 RNA,使焦碳酸二乙酯成为有效的核糖核酸酶活性抑制剂 .

生化分析

Biochemical Properties

Diethyl pyrocarbonate inactivates RNase enzymes by covalently modifying the histidine (most strongly), lysine, cysteine, and tyrosine residues . This interaction with enzymes and proteins plays a crucial role in biochemical reactions, particularly those involving RNA.

Cellular Effects

The primary cellular effect of Diethyl pyrocarbonate is the inactivation of RNase enzymes, which reduces the risk of RNA degradation . This is particularly important in laboratory settings where the integrity of RNA samples is critical.

Molecular Mechanism

The mechanism of action of Diethyl pyrocarbonate involves the covalent modification of certain amino acid residues in proteins. Specifically, it modifies histidine, lysine, cysteine, and tyrosine residues . This modification inactivates RNase enzymes, preventing them from degrading RNA.

Temporal Effects in Laboratory Settings

In laboratory settings, water is usually treated with 0.1% v/v Diethyl pyrocarbonate for at least 2 hours at 37 °C and then autoclaved to inactivate traces of Diethyl pyrocarbonate . Over time, any remaining traces or byproducts of Diethyl pyrocarbonate may inhibit further biochemical reactions .

准备方法

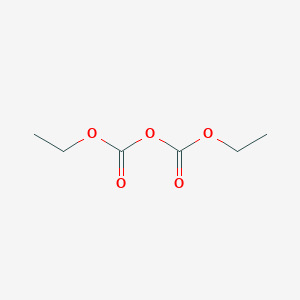

焦碳酸二乙酯通过乙醇与光气反应合成。反应通常在碱性条件下进行,例如在吡啶的存在下,以中和反应过程中产生的氯化氢。总反应可以表示如下:

COCl2+2C2H5OH→C6H10O5+2HCl

化学反应分析

焦碳酸二乙酯会发生多种类型的化学反应,包括:

相似化合物的比较

焦碳酸二乙酯通常与其他碳酸酯类化合物进行比较,例如二叔丁基碳酸酯和二甲基碳酸酯。这些化合物具有相似的化学性质,但在具体应用和反应性方面有所不同:

二叔丁基碳酸酯: 常用于有机合成中作为胺的保护基团。

二甲基碳酸酯: 用作饮料的防腐剂,以及葡萄酒和果汁的杀菌剂.

生物活性

Diethyl pyrocarbonate (DEPC) is a chemical compound primarily recognized for its role as a histidine-modifying agent in biochemical research. Its biological activity is significant in various contexts, including enzyme inactivation, modulation of ion channels, and potential applications in food preservation. This article provides an in-depth exploration of DEPC's biological activity, supported by case studies and detailed research findings.

DEPC is known for its ability to specifically modify histidine residues in proteins. This modification can lead to the inactivation of enzymes, particularly those that rely on histidine for their catalytic activity. The mechanism involves carbethoxylation, where DEPC reacts with the nitrogen atom of the imidazole ring in histidine.

Key Reactions

- Hydrolysis : DEPC rapidly hydrolyzes in aqueous environments to yield carbon dioxide and ethanol, which may affect its reactivity with biological macromolecules .

- Enzyme Inactivation : Studies have shown that DEPC can significantly inhibit the activity of E-type ATPase enzymes by modifying critical histidine residues. For instance, up to 70% inactivation was observed at concentrations below 0.5 mM .

Enzyme Inactivation

- CD39 Ecto-ATPase : Research demonstrated that DEPC effectively inactivated CD39, an ecto-ATPase, by targeting histidine residues. The enzyme's activity was restored upon treatment with hydroxylamine, confirming the specificity of DEPC's action .

- Trypanolysin Activity : In studies involving the African tsetse fly, DEPC completely inhibited trypanolysin activity, a critical factor in the fly's immune response to trypanosomiasis .

Ion Channel Modulation

DEPC has been shown to enhance the activity of ATP-sensitive potassium channels (K(ATP) channels) in pituitary GH(3) cells. The modification led to increased mean open time of these channels without altering single-channel conductance. This suggests that DEPC can influence cellular excitability and calcium oscillations through its action on ion channels .

Toxicological Studies

DEPC's toxicity profile has been assessed through various animal studies:

- Short-term Studies : In one study, young male rats administered 0.25 ml/kg body weight of DEPC showed no acute poisoning symptoms but exhibited decreased food intake and weight gain over time .

- Long-term Exposure : Another study involving grape juice supplemented with DEPC revealed no significant toxic effects over a prolonged period, although some delay in weight gain was noted .

Summary of Findings

The following table summarizes key findings related to the biological activity of DEPC:

属性

IUPAC Name |

ethoxycarbonyl ethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c1-3-9-5(7)11-6(8)10-4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFYPMLJYZAEMQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2051764 | |

| Record name | Diethyl pyrocarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Viscous liquid with a fruity odor. [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS], Solid | |

| Record name | Diethyl pyrocarbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13805 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diethyl dicarbonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032873 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1609-47-8 | |

| Record name | Diethyl dicarbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl pyrocarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001609478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicarbonic acid, 1,3-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl pyrocarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl pyrocarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL PYROCARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LMR3LZG146 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diethyl dicarbonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032873 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Diethyl dicarbonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032873 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of DEPC in biological systems?

A1: DEPC primarily reacts with histidine residues in proteins. [, , , , , , ] This reaction forms N-carbethoxyhistidine, which can disrupt the protein's structure and function. [, , ]

Q2: Can DEPC modify other amino acids besides histidine?

A2: While histidine is the primary target, DEPC can also react with lysine, tyrosine, and cysteine residues under certain conditions. [, , , , , ]

Q3: How does DEPC modification affect enzyme activity?

A3: DEPC modification can lead to enzyme inactivation by disrupting the active site or altering the protein's conformation. [, , , , , , , , , , , , , ] The degree of inactivation depends on the specific enzyme and the number of essential residues modified.

Q4: Can the effects of DEPC modification be reversed?

A4: Yes, the modification of histidine residues by DEPC can often be reversed by treatment with hydroxylamine. [, , , , , , , , , , ] This reversibility makes DEPC a valuable tool for studying the role of histidine residues in protein function.

Q5: Does DEPC always inactivate enzymes?

A5: Not necessarily. In some cases, DEPC treatment can even enhance enzymatic activity. [, ] This suggests that DEPC can induce subtle conformational changes that may positively influence the active site in certain enzymes.

Q6: How does DEPC affect insulin binding to its receptor?

A6: DEPC inhibits insulin binding to its receptor in rat liver plasma membranes by decreasing the number of available receptors. [] This suggests that a histidine residue is crucial for the formation of the insulin-receptor complex.

Q7: Can DEPC distinguish between different types of binding sites?

A7: Yes, research shows that DEPC can differentially affect binding sites. For example, DEPC treatment of benzodiazepine receptors modifies a portion of the sites while leaving others unaffected, suggesting heterogeneity within this receptor population. []

Q8: What is the molecular formula and weight of DEPC?

A8: The molecular formula of DEPC is C6H10O5, and its molecular weight is 162.14 g/mol.

Q9: What spectroscopic data are available for DEPC?

A9: The reaction of DEPC with histidine residues results in a characteristic increase in absorbance at 240 nm, which can be monitored spectrophotometrically. [, , , , , , , , , ]

Q10: How stable is DEPC in solution?

A10: DEPC is unstable in aqueous solutions and hydrolyzes relatively quickly. [, ] This hydrolysis needs to be accounted for when designing experiments and interpreting kinetic data.

Q11: How does DEPC act as a nuclease inhibitor?

A11: DEPC inactivates nucleases by modifying histidine residues essential for their catalytic activity. [] This property makes it valuable for RNA isolation, ensuring RNA integrity.

Q12: What are other applications of DEPC beyond nuclease inhibition?

A12: DEPC is also used to probe the structure and function of proteins by selectively modifying histidine residues. [, , , , , , , , , , , , , , , , , , , ] This information helps to identify essential residues involved in catalysis, substrate binding, or protein-protein interactions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。